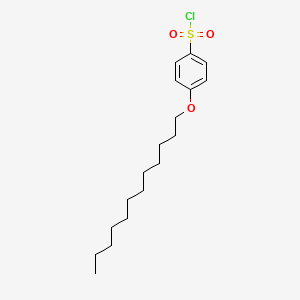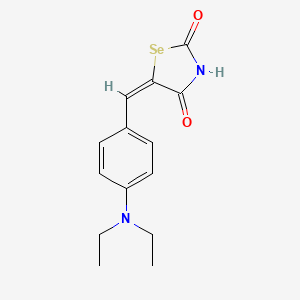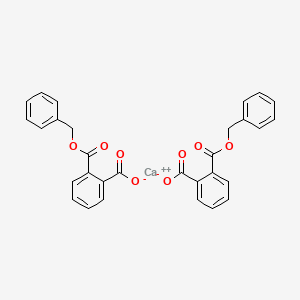
Calcium-Benzyl-Phthalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium-Benzyl-Phthalat is a compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium-Benzyl-Phthalat typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, forming the ester bond between the phthalic acid and benzyl alcohol . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where phthalic anhydride and benzyl alcohol are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium-Benzyl-Phthalat undergoes various chemical reactions, including:
Substitution: The benzyl group can also undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: Phthalic acid and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium-Benzyl-Phthalat has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Calcium-Benzyl-Phthalat involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors in different tissues, affecting gene expression and cellular functions . Additionally, it can disrupt calcium signaling pathways, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer with similar properties but different molecular structure.
Dibutyl Phthalate: A phthalate ester with a butyl group instead of a benzyl group, used in similar applications.
Bis(2-ethylhexyl) Phthalate: A higher molecular weight phthalate used in more demanding applications due to its enhanced properties.
Uniqueness
Calcium-Benzyl-Phthalat is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its benzyl group provides unique reactivity and interaction with biological systems, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C30H22CaO8 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


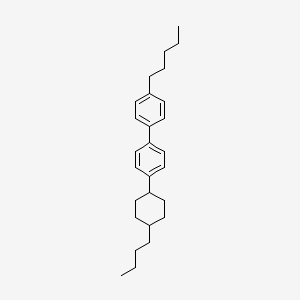
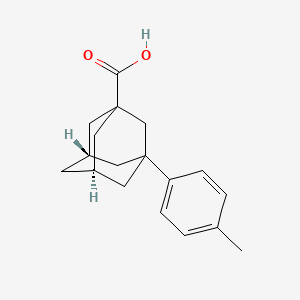
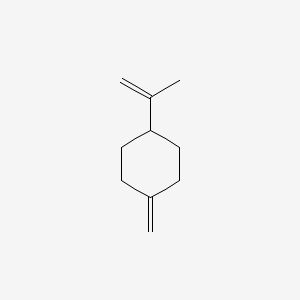
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
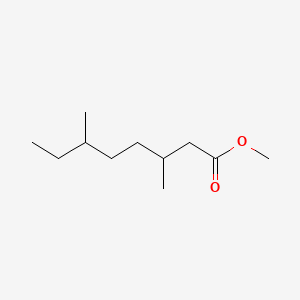
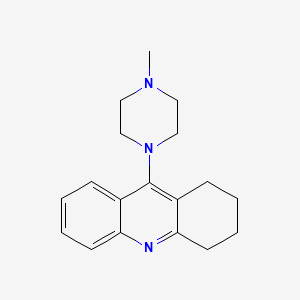
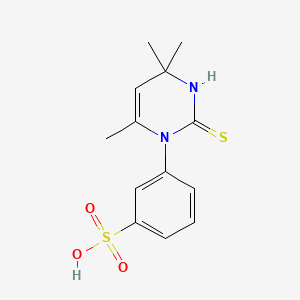
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
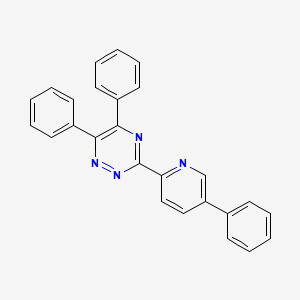
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
